N'-(2-chlorophenyl)carbamimidothioic acid
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Overview
Description
N’-(2-chlorophenyl)carbamimidothioic acid is an organochlorine compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenyl group attached to a carbamimidothioic acid moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)carbamimidothioic acid typically involves the reaction of 2-chloroaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired carbamimidothioic acid derivative.
Industrial Production Methods
Industrial production of N’-(2-chlorophenyl)carbamimidothioic acid often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or distillation techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(2-chlorophenyl)carbamimidothioic acid finds applications in multiple fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(2-chlorophenyl)carbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)thiourea
- N-(2-chlorophenyl)carbamimidothioic acid methyl ester
- N-(2-chlorophenyl)carbamimidothioic acid ethyl ester
Uniqueness
N’-(2-chlorophenyl)carbamimidothioic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in scientific research and industry.
Properties
IUPAC Name |
N'-(2-chlorophenyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUKKTCDYSIWKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C(N)S)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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